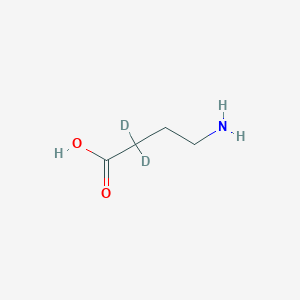

4-Aminobutyric acid-2,2-d2

Overview

Description

4-Aminobutyric acid-2,2-d2, also known as GABA-d2, is a variant of the naturally occurring amino acid γ-aminobutyric acid (GABA) . It has a molecular formula of C₄H₇D₂NO₂ and a molecular weight of 105.13 .

Molecular Structure Analysis

The linear formula of this compound is H2N(CH2)2CD2CO2H . The compound is a solid at room temperature .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 195 °C (dec.) (lit.) . The compound is suitable for mass spectrometry (MS) techniques .Scientific Research Applications

Formation of Pyrroles, 2-Pyrrolidones, and Pyridones

The Maillard reaction of 4-aminobutyric acid with reducing sugars results in the formation of pyrroles, 2-pyrrolidones, and pyridones. This process is significant in understanding the interactions and chemical transformations of 4-aminobutyric acid under certain conditions (Tressl, Kersten, & Rewicki, 1993).

Synthesis of d-2-Aminobutyric Acid

An in vitro tri-enzymatic catalytic system has been developed for the synthesis of d-2-aminobutyric acid with high optical purity. This system demonstrates a method with high atomic economy for synthesizing d-α-amino acids, highlighting the utility of 4-aminobutyric acid as an intermediate in pharmaceutical production (Chen et al., 2017).

Diffusion and Structural Behavior

Research on the diffusion and structural behavior of dl-2-aminobutyric acid (AABA) in aqueous solutions provides insights into its transport properties and structural differences compared to related amino acids like GABA (Rodrigo et al., 2019).

Metabolism and Enzymology in Plants

The metabolism and enzymology of 4-aminobutyrate in higher plants have been documented. This includes its formation by decarboxylation of glutamate and catabolism via the 4-aminobutyrate shunt, indicating its physiological roles in plants (Narayan & Nair, 1990).

GABA System as a Target for Drugs

Although related to drug development, it's worth noting that 4-aminobutyric acid's role as an inhibitory neurotransmitter has been a focus in developing compounds affecting GABA neurotransmission. This research is crucial for understanding its potential applications in treating neurological disorders (Kowalczyk & Kulig, 2014).

Enzymatic Utilization in Yeast

Studies on mutations affecting enzymes involved in the utilization of 4-aminobutyric acid as a nitrogen source by Saccharomyces cerevisiae underline its metabolic significance in yeast biology (Ramos et al., 1985).

Mechanism of Action

Target of Action

The primary target of the compound 4-Aminobutyric acid-2,2-d2, also known as 4-amino-2,2-dideuteriobutanoic acid, is the GABA (gamma-aminobutyric acid) receptor in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

this compound interacts with its targets by enhancing the neurotransmitter GABA at the GABA A receptor . This results in the sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

this compound affects the GABAergic pathway . It is involved in the regulation of growth, development, stress response, and other important activities in the life cycle of plants . The major pathway of GABA biosynthesis is the irreversible decarboxylation of L-glutamate catalyzed by glutamate decarboxylase .

Result of Action

The molecular and cellular effects of this compound’s action involve reducing the excitability of neurons . This regulatory function is essential for preventing excessive neural activity, contributing to the overall stability and proper functioning of the nervous system .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, humidity, and oxygen content . These factors can affect the accumulation of GABA in organisms .

Safety and Hazards

properties

IUPAC Name |

4-amino-2,2-dideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727509 | |

| Record name | 4-Amino(2,2-~2~H_2_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67910-98-9 | |

| Record name | 4-Amino(2,2-~2~H_2_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67910-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B1374860.png)

![4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374863.png)

![4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374864.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1374875.png)

![7-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1374876.png)

![(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1374877.png)